molecular formula C14H22ClNO2 B13418058 N,O-Didesmethyltramadol Hydrochloride CAS No. 333338-16-2

N,O-Didesmethyltramadol Hydrochloride

Cat. No.: B13418058
CAS No.: 333338-16-2
M. Wt: 271.78 g/mol
InChI Key: SEBJHQKEHXABPM-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Didesmethyltramadol Hydrochloride typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include the use of advanced equipment and techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N,O-Didesmethyltramadol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed:

Properties

CAS No.

333338-16-2

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

SEBJHQKEHXABPM-OJMBIDBESA-N

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Origin of Product

United States

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